molecular formula C25H20FN3 B2808879 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-39-6

1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2808879
CAS No.: 932488-39-6
M. Wt: 381.454
InChI Key: ULSKDPSDNBNNHG-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazolo[4,3-c]quinoline class, a scaffold recognized for its diverse biological and material science applications. This compound is provided strictly for research purposes. In biomedical research, derivatives of pyrazolo[4,3-c]quinoline have demonstrated significant potential as anti-inflammatory agents. Scientific studies show that these compounds can potently inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a key pathway in inflammatory responses . The mechanism of action is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . The specific incorporation of a fluorine atom at the 6-position and a p-tolyl group at the 3-position is designed to modulate the compound's electronic properties, lipophilicity, and potential interaction with biological targets, which can influence both potency and selectivity. Beyond its biological potential, the structural features of this molecule, particularly the fluorine substituent and the extended aromatic system, make it a candidate for investigation in material science. Research on similar fluorinated pyrazoloquinoline derivatives has explored their photophysical properties, such as their potential application in organic light-emitting diodes (OLEDs) due to their luminescent characteristics . Researchers can utilize this high-purity compound for advanced studies in drug discovery, molecular pharmacology, and the development of novel organic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-ethylphenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3/c1-3-17-7-4-5-10-22(17)29-25-19-8-6-9-21(26)24(19)27-15-20(25)23(28-29)18-13-11-16(2)12-14-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSKDPSDNBNNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative under acidic conditions to form the quinoline ring.

    Substitution Reactions: Introduction of the fluoro, ethylphenyl, and tolyl groups is carried out through electrophilic aromatic substitution reactions using suitable reagents like fluorinating agents, ethylbenzene, and toluene derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the reagents used.

Scientific Research Applications

1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP for binding, thereby blocking phosphorylation events crucial for cell signaling. The presence of fluoro and tolyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparison with key analogs:

Table 1: Structural Comparison of Selected Pyrazoloquinoline Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Activity References
Target Compound 1-(2-ethylphenyl), 6-F, 3-(p-tolyl) Fluoro, ethylphenyl, methylphenyl Presumed anti-inflammatory -
2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) 3-NH₂, 4-(4-hydroxyphenylamino) Amino, hydroxyl Potent NO inhibition (IC₅₀ ~1400W)
F6 (4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) 4-Cl, 6-F, 3-Me, 1-Ph Chloro, fluoro, methyl Optical/thermal studies
C350-0652 (3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline) 3-(4-ethylphenyl), 8-F, 1-Ph Ethylphenyl, fluoro Not specified
1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 1-(3-Cl), 6-OMe, 3-(4-NO₂) Chloro, methoxy, nitro Not specified
Key Observations:

Anti-Inflammatory Activity: Amino and hydroxyl groups (e.g., 2i and 2m) correlate with strong NO inhibition, suggesting hydrogen-bonding interactions are critical for iNOS/COX-2 targeting . The target compound lacks these groups but may compensate with lipophilic substituents (ethylphenyl, p-tolyl) for membrane permeability. Fluoro substituents (6-F in target vs. 8-F in C350-0652) positionally influence electronic effects; 6-F may enhance quinoline ring planarity, improving target binding .

Electron Effects: The p-tolyl group (electron-donating methyl) in the target contrasts with nitro (electron-withdrawing) in ’s compound, which may reduce reactivity but improve metabolic stability .

Synthetic Routes :

  • Most analogs are synthesized via reductive cyclization or nucleophilic substitution (e.g., reaction of 4-chloro intermediates with substituted anilines) . The target’s 2-ethylphenyl group may require tailored starting materials or protection strategies.

Challenges and Opportunities

  • Selectivity : Substituent bulk (e.g., 2-ethylphenyl in the target) may reduce off-target effects compared to smaller groups (methyl in F6) .

Biological Activity

1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a pyrazole ring fused with a quinoline moiety, characterized by the presence of an ethyl group, a fluorine atom, and a tolyl group. Its molecular formula is C19H18FN3, indicating the presence of 19 carbon atoms, 18 hydrogen atoms, one fluorine atom, and three nitrogen atoms. The unique arrangement of substituents contributes to its potential therapeutic applications.

Biological Activities

Research indicates that compounds within the pyrazolo[4,3-c]quinoline family exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Pyrazolo[4,3-c]quinolines have shown potential in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. For instance, specific derivatives demonstrated IC50 values comparable to established anti-inflammatory agents like 1400 W .
  • Anticancer Activity : The anticancer potential of pyrazoloquinoline derivatives has been explored extensively. Compounds have been evaluated against various cancer cell lines (e.g., A549, Hela) and have shown promising inhibitory activity against cell proliferation. Notably, certain derivatives exhibited effects as potent as camptothecin in inhibiting topoisomerase I .
  • Enzyme Inhibition : Some studies have highlighted their role as inhibitors of key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Structure-Activity Relationship (SAR)

Understanding the structural features that influence biological activity is crucial for optimizing the efficacy of these compounds. A study on various derivatives indicated that substitutions at specific positions on the phenyl ring significantly affect both the anti-inflammatory activity and cytotoxicity profiles. For example:

CompoundSubstitutionIC50 Value (μM)Cytotoxicity
2aPara-OH0.39Low
2bOrtho-OHHigherModerate
2cPara-OMeModerateLower

This table summarizes findings on how different substituents influence biological activity and toxicity.

Case Studies

Several case studies have been conducted to explore the biological activities of pyrazolo[4,3-c]quinoline derivatives:

  • Anti-inflammatory Study : A series of derivatives were tested for their ability to inhibit NO production in RAW 264.7 cells stimulated with LPS. Derivatives like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline showed significant inhibition of iNOS expression and NO production.
  • Anticancer Evaluation : In vitro studies demonstrated that certain pyrazoloquinoline derivatives inhibited the growth of various cancer cell lines significantly. The most effective compounds were further evaluated in vivo, showing promising tumor growth inhibition rates.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : The synthesis involves sequential reactions such as condensation, cyclization, and functionalization. Critical parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for aryl coupling steps .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields .
  • Purity monitoring : Use HPLC and TLC to track intermediate purity, ensuring >95% yield at each step .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing 2-ethylphenyl vs. p-tolyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected m/z: ~427.2) and detects isotopic patterns for fluorine .
  • X-ray crystallography : Resolves crystal packing and confirms dihedral angles between fused rings .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with sonication .
  • Stability profiling : Use LC-MS to monitor degradation under UV light and varying pH (4–9) over 24–72 hours .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro at C6, ethyl at 2-ethylphenyl) influence biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with halogen (Cl/Br) or methoxy substitutions at C6 and compare IC₅₀ values in kinase inhibition assays .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
  • Data contradiction resolution : Meta-analysis of IC₅₀ variations across studies may reveal assay-specific factors (e.g., cell line heterogeneity) .

Q. What mechanistic insights explain discrepancies in reported anti-cancer efficacy across cell lines?

  • Methodological Answer :

  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify differentially regulated pathways (e.g., apoptosis vs. autophagy) in responsive vs. resistant cell lines .
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to detect unintended kinase interactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous flow reactors reduce byproducts via precise temperature/residence time control .
  • Catalyst optimization : Immobilized catalysts (e.g., Pd on SiO₂) enhance recyclability and reduce metal leaching .

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